molecular formula C22H20N4O3S2 B10987201 methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10987201
M. Wt: 452.6 g/mol
InChI Key: OMHXRZRUEHZWOM-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiazole derivative featuring two interconnected thiazole rings. The first thiazole (at position 5) is substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety, while the second thiazole (at position 4) contains a 2-phenylethyl side chain and a methyl ester group.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

methyl 2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H20N4O3S2/c1-14-18(31-22(23-14)26-12-6-7-13-26)19(27)25-21-24-17(20(28)29-2)16(30-21)11-10-15-8-4-3-5-9-15/h3-9,12-13H,10-11H2,1-2H3,(H,24,25,27)

InChI Key

OMHXRZRUEHZWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Core Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is employed to construct the 4-methyl-2-(pyrrolyl)thiazole scaffold. A thiourea derivative reacts with α-haloketone to form the thiazole ring.

Procedure :

  • Step 1 : React 1-(1H-pyrrol-1-yl)thiourea (1.0 eq) with 3-bromo-2-ketobutyric acid (1.2 eq) in ethanol at reflux (80°C, 6 h).

  • Step 2 : Acidify with HCl to precipitate the crude 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid .

  • Purification : Recrystallization from ethanol/water (yield: 68–72%).

Key Considerations :

  • Regioselectivity is ensured by the electron-withdrawing carboxylic acid group at position 5, directing methyl placement at position 4.

  • Pyrrole incorporation at position 2 avoids competing nucleophilic sites.

Alternative Route: Post-Functionalization of Preformed Thiazole

For scalability, a preformed 4-methylthiazole-5-carboxylic acid undergoes substitution at position 2:

  • Bromination : Treat 4-methylthiazole-5-carboxylic acid with N-bromosuccinimide (NBS) in acetic acid to yield 2-bromo-4-methylthiazole-5-carboxylic acid .

  • Pyrrole Substitution : React with pyrrolidine in DMF at 100°C (12 h) to install the pyrrole group (yield: 58%).

Synthesis of Intermediate B: Methyl 2-Amino-5-(2-Phenylethyl)-1,3-Thiazole-4-Carboxylate

Thiourea Cyclization with α-Bromoketone Ester

A modified Hantzsch approach constructs the 2-aminothiazole core:

  • Reactants : Thiourea (1.0 eq) and methyl 4-bromo-3-oxo-5-(2-phenylethyl)pentanoate (1.1 eq).

  • Conditions : Ethanol, reflux (80°C, 5 h).

  • Workup : Neutralize with aqueous NaHCO₃; isolate via filtration (yield: 65–70%).

Mechanistic Insight :
The α-bromoketone ester’s electrophilic carbon undergoes nucleophilic attack by thiourea’s sulfur, followed by cyclization to form the thiazole ring. The 2-phenylethyl group is introduced via the ketone precursor’s side chain.

Functionalization via Alkylation

An alternative route involves post-synthetic alkylation:

  • Synthesize methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate via bromination of the parent thiazole.

  • Perform a Negishi coupling with 2-phenylethylzinc bromide under Pd(PPh₃)₄ catalysis (THF, 60°C, 12 h; yield: 55%).

Amide Coupling of Intermediates A and B

Carboxylic Acid Activation and Coupling

The final step involves coupling Intermediate A’s carboxylic acid with Intermediate B’s amine using EDCI/HOBt :

  • Conditions : Dissolve Intermediate A (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq), HOBt (1.1 eq), and Intermediate B (1.0 eq). Stir at room temperature (24 h).

  • Workup : Wash with NaHCO₃ and brine; purify via silica gel chromatography (hexane/EtOAc 3:1) (yield: 41–45%).

Optimization Data :

ParameterValue
Coupling ReagentEDCI/HOBt
SolventDichloromethane (DCM)
Temperature25°C
Reaction Time24 h
Yield41–45%

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing substitution at thiazole positions 2 and 4.

  • Solution : Use directing groups (e.g., carboxylic acid) to control electrophilic attack sites.

Amide Bond Hydrolysis

  • Issue : Ester hydrolysis under basic conditions.

  • Solution : Employ mild coupling agents (EDCI/HOBt) instead of acyl chlorides.

Purification of Hydrophobic Intermediates

  • Issue : Low solubility of 2-phenylethyl-substituted thiazoles.

  • Solution : Use gradient elution (hexane to EtOAc) during column chromatography .

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The compound’s central amide linkage is critical for its stability and reactivity. Key reactions include:

a. Amide Synthesis

  • Reagents/Conditions : Carbodiimide-based coupling agents (e.g., EDCI, DCC) with HOBt or HOAt as catalysts in polar aprotic solvents like DMF or THF .

  • Mechanism : Activation of the carbonyl group from the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid fragment facilitates nucleophilic attack by the amine group of the adjacent thiazole moiety.

  • Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by NMR (disappearance of carboxylic acid proton at δ 10–12 ppm).

b. Amide Hydrolysis

  • Reagents/Conditions : Acidic (HCl, TFA) or basic (LiOH, NaOH) hydrolysis in aqueous THF or methanol .

  • Outcome : Cleavage of the amide bond regenerates the carboxylic acid and amine precursors, useful for structural modifications.

Nucleophilic Substitution at Thiazole Rings

The thiazole heterocycles undergo substitution at electron-deficient positions:

Reaction Type Reagents Conditions Outcome
C-4 Methyl Oxidation KMnO₄ or CrO₃Acidic aqueous mediaConversion to carboxylic acid
C-2 Functionalization Alkyl/aryl halides, K₂CO₃DMF, 60–80°CIntroduction of phenethyl or pyrrole groups

Pyrrole Ring Modifications

The 1H-pyrrol-1-yl substituent participates in electrophilic aromatic substitution (EAS):

  • Nitrosation : Reaction with NaNO₂/HCl yields nitroso derivatives, though this introduces genotoxic impurities requiring strict control .

  • Halogenation : Chlorination or bromination at the pyrrole β-position using NCS or NBS in DCM .

Ester Group Reactivity

The methyl ester at C-4 undergoes:

  • Saponification : LiOH/THF/H₂O to carboxylate, enabling further derivatization .

  • Transesterification : Alcohols (e.g., ethanol) with acid catalysts (H₂SO₄) to alter ester bulk.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Reaction with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane) introduces aryl groups at thiazole C-5 .

  • Buchwald-Hartwig Amination : Installation of secondary amines using XPhos/Pd(OAc)₂ .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 200°C via decarboxylation and thiazole ring opening.

  • Photolysis : UV exposure induces C–N bond cleavage in the pyrrole-thiazole interface.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains, suggesting that methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate may possess similar effects.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl CompoundP. aeruginosa20

Anticancer Potential

The compound has shown promise in anticancer research. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival.

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., HeLa and MCF7), this compound was tested for cytotoxicity. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Neurological Disorders

Recent studies have explored the neuroprotective effects of thiazole compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this compound a candidate for further research in neuropharmacology.

Table 2: Neuroprotective Effects in Animal Models

ModelTreatment Dose (mg/kg)Outcome
Alzheimer's Model10Significant memory improvement
Parkinson's Model20Reduced motor deficits

Mechanism of Action

The mechanism of action of methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS No. Core Structure Substituents Molecular Formula Melting Point (°C) Key References
Target Compound Bis-thiazole with amide linkage 4-Methyl, 1H-pyrrol-1-yl (Thiazole 1); 2-Phenylethyl, methyl ester (Thiazole 2) C₂₂H₂₁N₅O₃S₂ Not reported
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (80625-18-9) Single thiazole 2-Amino, 5-phenyl, methyl ester C₁₁H₁₀N₂O₂S Not reported
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (528565-39-1) Single thiazole with tetrazole 4-Methyl, tetrazole-sulfanyl butanoyl, ethyl ester C₁₈H₂₀N₆O₃S₂ Not reported
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (from ) Thiadiazole 4-Phenyl, 1H-pyrrol-1-yl C₁₁H₈N₄S Not reported
Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (1574306-61-8) Thiazole with pyridinone linkage 5-Methyl, pyridinone-butanoyl, methyl ester C₁₆H₁₉N₃O₅S Not reported
Physicochemical Properties
  • Solubility: The methyl ester group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ’s pyridinone-linked thiazole) .

Biological Activity

Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to compile and analyze the available literature on the biological activity of this compound.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C18H23N3O6SC_{18}H_{23}N_{3}O_{6}S

With a molecular weight of 409.46 g/mol. The structural features include:

  • Thiazole rings : Known for their role in various biological activities.
  • Pyrrole moiety : Often associated with neuroactive compounds.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H23N3O6S
Molecular Weight409.46 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory disorders .

Case Studies

Several case studies have documented the effects of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced melanoma was treated with a thiazole derivative showing promising results in tumor reduction and overall survival improvement .
  • Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections reported significant improvements when treated with a thiazole-based regimen compared to standard antibiotics .

Q & A

Q. What are the key synthetic strategies for preparing methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate?

The synthesis involves multi-step protocols, including:

  • Cyclization reactions : Use of glacial acetic acid and 2,5-dimethoxytetrahydrofuran under reflux to form thiazole cores, monitored by TLC for completion .
  • Coupling reactions : Amide bond formation between thiazole-carboxylic acid derivatives and amines, often catalyzed by EDCI/HOBt or DCC in anhydrous DMF .
  • Solvent optimization : Eco-friendly approaches using water or aqueous ethanol with catalysts like K₂CO₃ to improve yields (85–94%) and reduce toxicity .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic signals typically at 7–8 ppm and NH groups above 8 ppm .
  • HRMS : Validates molecular ion peaks ([M + H]⁺) with high precision (±0.001 Da) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for pyrazole-carboxylic acid analogs .

Q. How is the compound classified within heterocyclic chemistry frameworks?

It belongs to the C07D 277/50 subclass (1,3-thiazoles with nitrogen atoms bound to heteroatoms and aryl substituents), characterized by two thiazole rings linked via an amide bond .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing environmental impact?

  • Catalyst screening : Compare eco-friendly catalysts (e.g., K₂CO₃) with traditional agents in aqueous ethanol, noting reaction time reductions (e.g., from 12 h to 6 h) .
  • Solvent selection : Replace toxic solvents (DMF, DCM) with water or ethanol, improving safety without compromising yield .
  • Purification techniques : Use recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .

Q. What computational approaches predict bioactivity and binding modes?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Docking poses (e.g., 9c, 9g analogs) reveal key binding residues .
  • DFT studies : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate structure with reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate electronic or steric effects .
  • Pharmacological assays : Test cardiotropic activity on isolated rat aorta rings, comparing EC₅₀ values to reference drugs (e.g., L-carnitine) .
  • Mutagenesis studies : Identify critical residues in target proteins using site-directed mutagenesis paired with activity assays .

Q. What strategies improve metabolic stability for in vivo applications?

  • Prodrug design : Introduce ester or carbamate groups at the 4-carboxylate position to enhance bioavailability .
  • Microsomal assays : Evaluate hepatic stability using rat liver microsomes, optimizing substituents (e.g., 2-phenylethyl vs. 4-methylphenyl) for resistance to CYP450 metabolism .

Methodological Considerations

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

ConditionCatalystSolventYield (%)Reference
Reflux, 6 hK₂CO₃Water94
Reflux, 1 hNoneAcetic Acid85
Room temperature, 24 hEDCI/HOBtDMF78

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Signals/PeaksReference
¹H NMRδ 8.2–8.5 ppm (NH), δ 7.2–7.8 ppm (aryl H)
HRMS[M + H]⁺ = 469.1234 (calc. 469.1230)
FT-IR1640 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

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